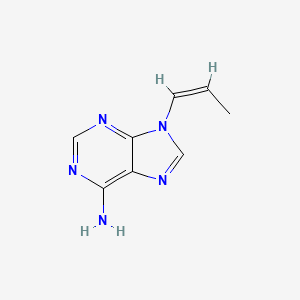

(Z)-9-Propenyladenine

説明

準備方法

合成経路と反応条件: (Z)-9-プロペニルアデニンの合成には、特定の条件下でアデニンとプロペニルハライドを反応させることが含まれます。反応には通常、炭酸カリウムなどの塩基とジメチルスルホキシド (DMSO) などの溶媒が必要です。 反応は、(Z)-異性体の生成を促進するために高温で行われます .

工業的生産方法: (Z)-9-プロペニルアデニンの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終製品の均一性と品質を確保するために、高純度の試薬と制御された反応条件の使用が含まれます。 この化合物はその後、再結晶またはクロマトグラフィーなどの技術を使用して精製されます .

3. 化学反応解析

反応の種類: (Z)-9-プロペニルアデニンは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。

一般的な試薬と条件:

酸化: 過酸化水素、過マンガン酸カリウム。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換: ハロゲン化剤、求核剤.

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、置換反応はさまざまな置換アデニン誘導体を生成する可能性があります .

4. 科学研究アプリケーション

(Z)-9-プロペニルアデニンは、以下を含むいくつかの科学研究アプリケーションを持っています。

化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。

生物学: 変異原性とテノフォビルジソプロキシルフマル酸塩における不純物としての役割について研究されています。

医学: ウイルス複製に対する潜在的な影響とヌクレオシドアナログ逆転写酵素阻害剤との相互作用について調査されています。

化学反応の分析

Types of Reactions: (Z)-9-Propenyladenine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The propenyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted adenine derivatives .

科学的研究の応用

Pharmaceutical Chemistry

(Z)-9-Propenyladenine is primarily recognized as a mutagenic impurity in Tenofovir Disoproxil Fumarate, an antiretroviral medication used in the treatment of HIV-1 and hepatitis B virus (HBV). Its identification as an impurity necessitates rigorous testing to ensure drug safety and efficacy.

- Role in Drug Development : It serves as a reference standard for analytical testing in pharmaceutical development, helping to quantify impurities and assess their potential impacts on drug safety .

- Analytical Techniques : Methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to analyze its presence and quantify levels in pharmaceutical formulations .

Agricultural Science

In agricultural research, this compound is being explored for its potential role in plant growth regulation. It may influence plant defense mechanisms against pests and diseases.

- Growth Regulation : Studies suggest that compounds like this compound could enhance plant resilience, potentially leading to improved crop yields.

Medical Research

Beyond its role as a pharmaceutical impurity, this compound is studied for its mutagenic properties. Understanding these properties is crucial for evaluating the safety profiles of drugs containing this compound.

- Mutagenicity Studies : Research focuses on how this compound interacts with cellular macromolecules, which could provide insights into its biological effects and implications for drug safety .

Biotechnological Engineering

In proteomics research, this compound may contribute to understanding protein functions and interactions. Its structural similarity to adenine allows it to serve as a model compound in various biochemical assays.

- Research Applications : It can be utilized in experiments designed to analyze reaction mechanisms and stability of related compounds.

- Tenofovir Disoproxil Fumarate Analysis :

-

Plant Growth Regulation :

- Preliminary research indicated that application of this compound could stimulate growth responses in certain plant species, suggesting its potential utility as a biostimulant in agriculture.

- Mutagenicity Assessment :

作用機序

(Z)-9-プロペニルアデニンの作用機序には、ヌクレオシドアナログ逆転写酵素阻害剤との相互作用が含まれます。変異原性不純物として、逆転写酵素を阻害することでウイルスDNAの複製を妨げることができます。 この阻害は、ウイルスが宿主内で複製および拡散するのを防ぎます .

類似化合物:

テノフォビル: 逆転写酵素も標的とする抗レトロウイルス薬。

アデニン: DNAとRNAの一部を形成するヌクレオ塩基。

9-プロペニルアデニン: (Z)-9-プロペニルアデニンの構造異性体.

独自性: (Z)-9-プロペニルアデニンは、化学反応性と生物学的活性に影響を与える特定の(Z)-異性体配置のためにユニークです。 テノフォビルジソプロキシルフマル酸塩における変異原性不純物としての役割も、他の類似化合物とは異なります .

類似化合物との比較

Tenofovir: An antiretroviral drug that also targets reverse transcriptase.

Adenine: A nucleobase that forms part of DNA and RNA.

9-Propenyladenine: A structural isomer of (Z)-9-Propenyladenine.

Uniqueness: this compound is unique due to its specific (Z)-isomer configuration, which influences its chemical reactivity and biological activity. Its role as a mutagenic impurity in tenofovir disoproxil fumarate also sets it apart from other similar compounds .

生物活性

(Z)-9-Propenyladenine, with the CAS number 1464851-21-5, is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its role as a mutagenic impurity in tenofovir disoproxil fumarate, an antiretroviral medication. This article delves into the biological activity of this compound, highlighting its mutagenic properties, potential therapeutic implications, and relevant research findings.

- Molecular Formula : C₈H₉N₅

- Molecular Weight : 175.191 g/mol

- Density : 1.4 ± 0.1 g/cm³

- Boiling Point : 415.6 ± 48.0 °C at 760 mmHg

- Flash Point : 205.2 ± 29.6 °C

The primary mechanism of action for this compound involves its interaction with nucleotide analogue reverse transcriptase inhibitors (NtARTIs). As a mutagenic impurity, it can interfere with the replication of viral DNA by inhibiting the reverse transcriptase enzyme, crucial for the lifecycle of viruses such as HIV and HBV. This inhibition prevents the virus from replicating effectively within the host, thereby contributing to the therapeutic efficacy of drugs like tenofovir .

Mutagenic Properties

This compound is classified as a mutagenic impurity , raising concerns regarding its safety profile in pharmaceutical formulations. Studies have indicated that exposure to this compound may lead to genetic mutations, which can have implications for long-term health outcomes in patients receiving tenofovir disoproxil fumarate .

Case Studies and Research Findings

-

Mutagenicity Assessment :

- A study evaluated the mutagenic potential of this compound using bacterial reverse mutation assays (Ames test). Results indicated a significant increase in mutation frequency at higher concentrations, underscoring its potential risk as a contaminant in pharmaceuticals.

- Pharmacological Implications :

- Regulatory Considerations :

Comparative Analysis with Related Compounds

| Compound | Role/Activity | Mutagenicity | Mechanism of Action |

|---|---|---|---|

| This compound | Mutagenic impurity in tenofovir | High | Inhibits reverse transcriptase |

| Tenofovir Disoproxil | Antiretroviral agent | Low | NtARTI; inhibits viral replication |

| Adenine | Nucleobase in DNA/RNA | None | Building block for nucleotides |

| 9-Propenyladenine | Structural isomer; less studied | Moderate | Similar to (Z)-isomer but less active |

特性

IUPAC Name |

9-[(Z)-prop-1-enyl]purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h2-5H,1H3,(H2,9,10,11)/b3-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWCANXGLNLMJB-IHWYPQMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CN1C=NC2=C(N=CN=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\N1C=NC2=C(N=CN=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1464851-21-5 | |

| Record name | 9-(1Z)-1-Propen-1-yl-9H-purin-6-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1464851215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(1Z)-1-Propen-1-yl-9H-purin-6-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQV5K3XE3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。